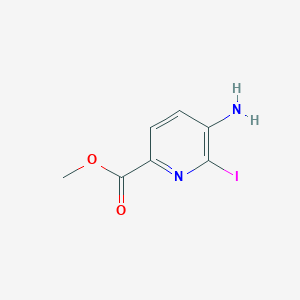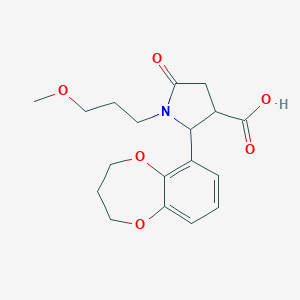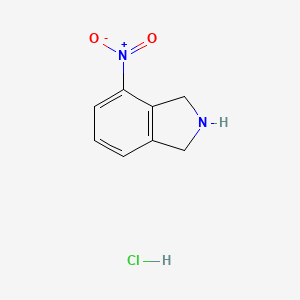
3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride
Vue d'ensemble
Description
“3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride” is a chemical compound with the CAS number 1220031-83-3 . It is used in various fields such as drug development, pharmacology, and neurochemistry.
Molecular Structure Analysis
The molecular structure of “3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride” is represented by the linear formula C14H21NO2 . The InChI code for this compound is 1S/C14H21NO2/c1-16-13-5-2-6-14 (10-13)17-9-7-12-4-3-8-15-11-12/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3 .Physical And Chemical Properties Analysis
The molecular weight of “3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride” is 235.33 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique
Synthesis and Molecular Properties
Aminomethylation of substituted acetophenones with paraformaldehyde and piperidine hydrochloride led to the creation of 4-substituted β-piperidinopropiophenones. Further interaction with Grignard reagents in ether produced 1-(4-substituted phenyl)-1-alkyl(aryl)-3-piperidinopropanols. This synthesis route highlights the compound's chemical versatility and its potential as a precursor in various pharmacological formulations (Gasparyan et al., 2009).
Pharmacological Activity
The synthesized compounds displayed marked central m-cholinoblocking and peripheral n-cholinoblocking activities. The anti-inflammatory activity was particularly notable in 1-(4-methoxyphenyl)-1-cyclohexyl-3-piperidinopropanol hydrochloride, showcasing the compound's potential in therapeutic settings, especially in modulating inflammatory responses (Gasparyan et al., 2009).
Safety and Hazards
Propriétés
IUPAC Name |
3-[2-(3-methoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-5-2-6-14(10-13)17-9-7-12-4-3-8-15-11-12;/h2,5-6,10,12,15H,3-4,7-9,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXREGKEONRMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxyphenyl 2-(3-piperidinyl)ethyl ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1424455.png)








![3-Hydroxymethylbenzo[d]isoxazole](/img/structure/B1424467.png)
![3-[(Methylamino)methyl]-1lambda6-thiolane-1,1-dione hydrochloride](/img/structure/B1424469.png)
![1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethanone](/img/structure/B1424473.png)

